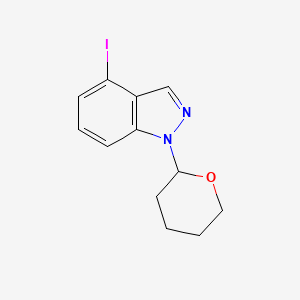
tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl groups and a hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of amino and hydroxyl groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions to introduce the Boc protecting groups .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc protecting groups can be removed under acidic conditions to reveal the free amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove Boc protecting groups.
Major Products Formed
The major products formed from these reactions include deprotected pyrrolidine derivatives and oxidized or reduced forms of the compound, depending on the specific reaction conditions employed .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its protected amino and hydroxyl groups allow for selective reactions at other sites on the molecule .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc protecting groups help in the stepwise construction of peptides by preventing unwanted side reactions .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds .
Mecanismo De Acción
The mechanism of action of tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves its ability to act as a protecting group for amino and hydroxyl functionalities. The Boc groups prevent these functionalities from participating in unwanted side reactions during multi-step synthesis processes . The molecular targets and pathways involved are primarily related to its role in organic synthesis rather than biological activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate: Similar structure but lacks the Boc protecting groups.
tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-methoxypyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
The uniqueness of tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate lies in its dual Boc protection, which allows for selective deprotection and functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C14H26N2O5 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
tert-butyl (3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-9-7-16(8-10(9)17)12(19)21-14(4,5)6/h9-10,17H,7-8H2,1-6H3,(H,15,18)/t9-,10+/m0/s1 |
Clave InChI |
FQEKHGSKXWNVPP-VHSXEESVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




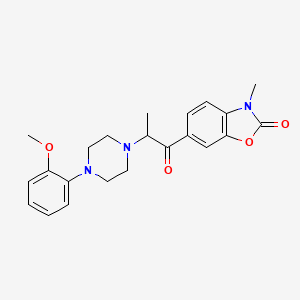
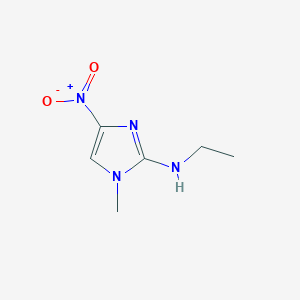
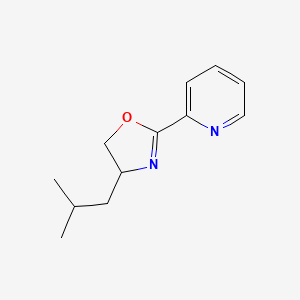
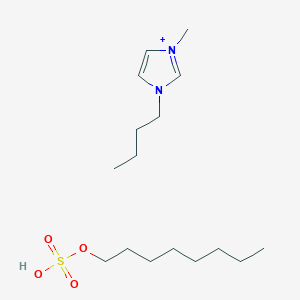

![2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole](/img/structure/B12816591.png)
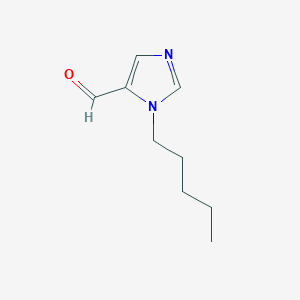

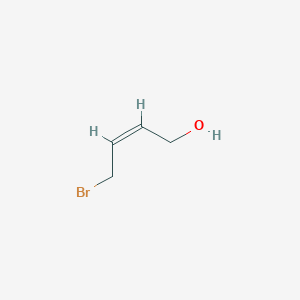
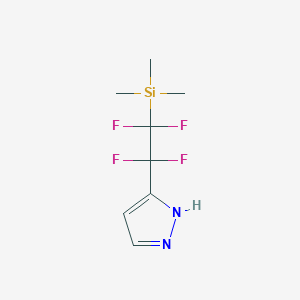
![(S)-6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816617.png)
